

Comparative analysis of nitrosating agents for organic synthesis

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Compound of Interest

Compound Name: Nitrosyl bromide

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A Comparative Guide to Nitrosating Agents in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The introduction of a nitroso group into an organic molecule is a fundamental transformation in organic synthesis, crucial for the preparation of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes. The choice of nitrosating agent is paramount, directly influencing the reaction's efficiency, selectivity, and applicability to various substrates. This guide provides a comparative analysis of common nitrosating agents for N-nitrosation of secondary amines and C-nitrosation of phenols, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for a given synthetic challenge.

Comparative Performance of Nitrosating Agents

The efficacy of a nitrosating agent is highly dependent on the substrate and reaction conditions. Below is a summary of quantitative data for the N-nitrosation of various secondary amines and C-nitrosation of phenols using different reagents.

N-Nitrosation of Secondary Amines

The formation of N-nitrosamines is a widely studied transformation. Key reagents include traditional methods like sodium nitrite with an acid and more modern, milder alternatives.

Table 1: Comparative Yields for N-Nitrosation of Secondary Amines

Entry	Secondary Amine	Nitrosating Agent	Solvent	Temp. (°C)	Time (h)	Yield (%)	Reference
1	Morpholine	p-TSA / NaNO ₂	CH ₂ Cl ₂	Room Temp	0.5	97	[1]
2	N-Methylamine	p-TSA / NaNO ₂	CH ₂ Cl ₂	Room Temp	0.3	98	[2]
3	Diphenylamine	p-TSA / NaNO ₂	CH ₂ Cl ₂	Room Temp	1.5	92	[2]
4	Piperidine	p-TSA / NaNO ₂	CH ₂ Cl ₂	Room Temp	0.5	95	[1]
5	N-Methylamine	tert-Butyl Nitrite (TBN)	Neat	Room Temp	5 min	99	[3]
6	Morpholine	tert-Butyl Nitrite (TBN)	Neat	45	4	85	[3]
7	Di-n-butylamine	tert-Butyl Nitrite (TBN)	Neat	45	5	82	[3]
8	Morpholine	NaNO ₂ / Ac ₂ O	CH ₂ Cl ₂	Room Temp	2	94	[4]
9	Diethylamine	NaNO ₂ / Ac ₂ O	CH ₂ Cl ₂	Room Temp	2	92	[4]
10	Morpholine	Peroxonitrite (ONOO ⁻)	Aqueous	Room Temp	-	Yield dependent on pH	[5][6][7]

Note: Yields are isolated yields unless otherwise specified. Reaction conditions are optimized for the specific reagent system.

C-Nitrosation of Phenols

C-nitrosation is a key reaction for the synthesis of nitroso phenols, which are valuable intermediates. The regioselectivity of this reaction is a critical consideration.

Table 2: Comparative Yields for C-Nitrosation of Phenols with tert-Butyl Nitrite

Entry	Phenol Derivative	Solvent	Temp. (°C)	Time (h)	Product (s)	Yield (%)	Reference
1	Phenol	THF	Room Temp	2	o-Nitrosophenol / p-Nitrosophenol	78 (mixture)	[8][9][10]
2	o-Cresol	THF	Room Temp	2	4-Nitroso-2-methylphenol	85	[8][9][10]
3	p-Cresol	THF	Room Temp	2	2-Nitroso-4-methylphenol	91	[8][9][10]
4	2,6-Dimethylphenol	THF	Room Temp	2	4-Nitroso-2,6-dimethylphenol	95	[8][9][10]
5	3,5-Dimethylphenol	THF	Room Temp	2	4-Nitroso-3,5-dimethylphenol	88	[8][9][10]

Note: The primary product of this reaction using tert-butyl nitrite is often the corresponding C-nitro compound due to subsequent oxidation of the initial C-nitroso product, especially when the reaction is performed in the presence of air. The yields reported are for the C-nitro derivatives.

Experimental Protocols

Detailed and reproducible experimental procedures are essential for successful synthesis.

Protocol 1: N-Nitrosation of Morpholine using p-Toluenesulfonic Acid and Sodium Nitrite[1]

- To a stirred suspension of sodium nitrite (0.416 g, 6.0 mmol) and morpholine (0.5 g, 5.7 mmol) in dichloromethane (20 mL), p-toluenesulfonic acid monohydrate (1.14 g, 6.0 mmol) is slowly added at room temperature.
- The reaction mixture is stirred at room temperature for 30 minutes. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is filtered.
- The filtrate is washed with a saturated solution of sodium bicarbonate (2 x 15 mL) and then with water (15 mL).
- The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to afford N-nitrosomorpholine.
- The crude product can be further purified by column chromatography on silica gel if necessary.

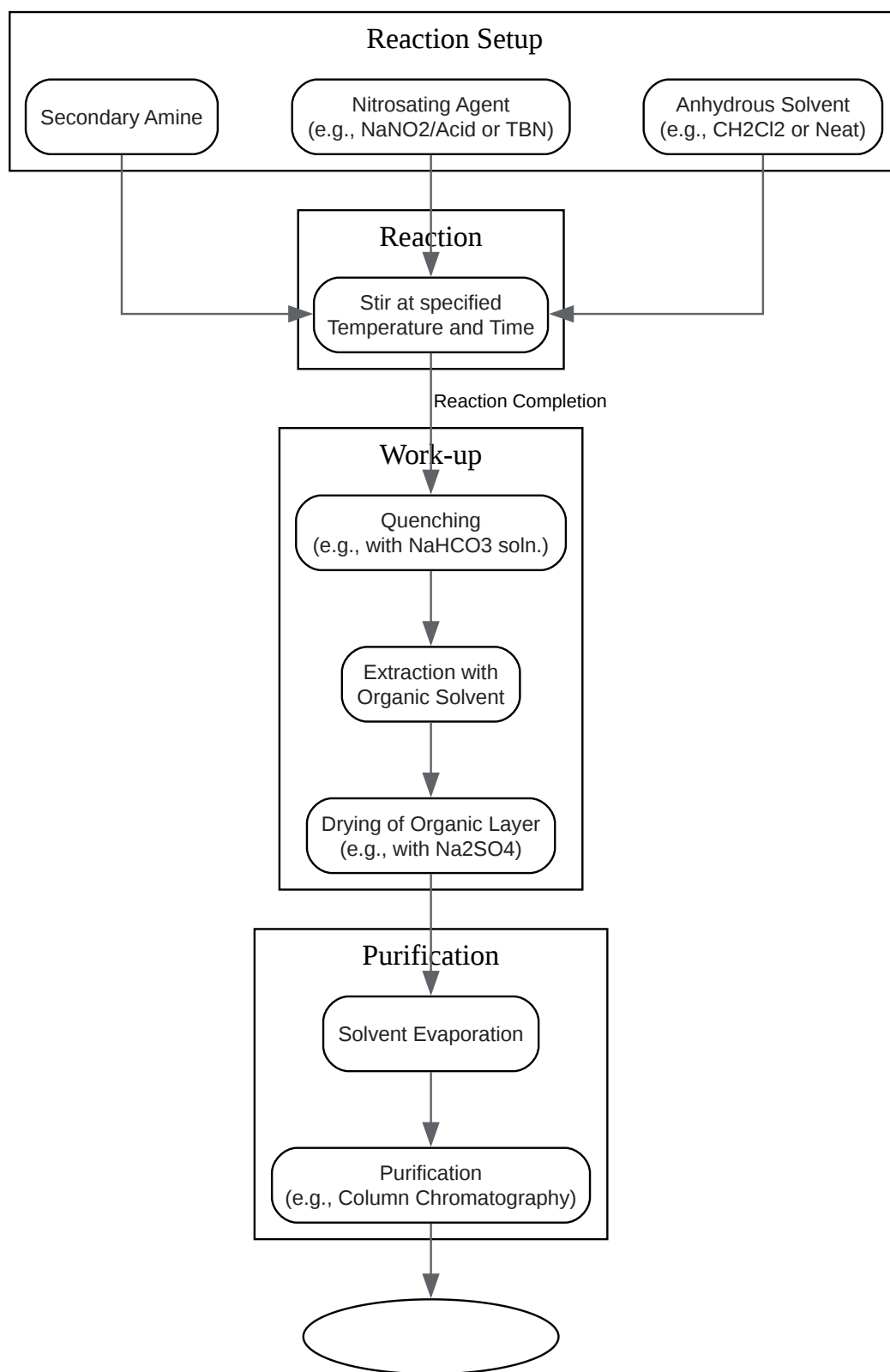
Protocol 2: C-Nitrosation/Nitration of p-Cresol using tert-Butyl Nitrite[8][9][10]

- To a solution of p-cresol (1.0 mmol) in tetrahydrofuran (5 mL) is added tert-butyl nitrite (3.0 mmol).
- The reaction mixture is stirred at room temperature for 2 hours. The reaction progress can be monitored by TLC.
- After completion of the reaction, the solvent is removed under reduced pressure.

- The residue is purified by flash column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to yield 2-nitro-4-methylphenol.

Visualization of Processes and Comparisons

Experimental Workflow for N-Nitrosation



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Caption: General experimental workflow for the N-nitrosation of a secondary amine.

Comparison of Common Nitrosating Agents

N ₂ O ₃ / N ₂ O ₄	Powerful nitrosating agents
	Can be used in organic and aqueous solutions
	Toxic and require special handling
	Often generated in situ

Nitrosyl Chloride (NOCl)	Highly reactive
	Used in aprotic solvents
	Gaseous and corrosive
	Requires careful handling

tert-Butyl Nitrite (TBN)	Mild, often neutral conditions
	Good solubility in organic solvents
	Cleaner reactions
	Can act as both nitrosating and nitrating agent for phenols

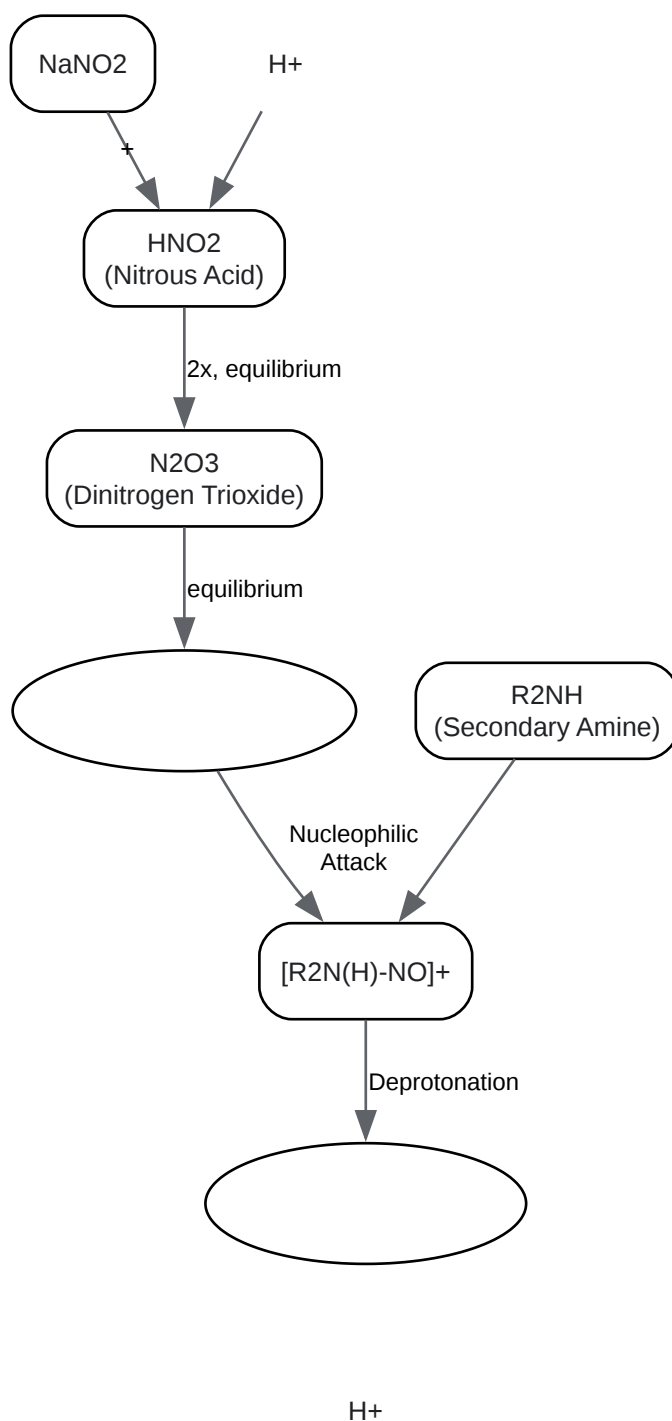
Sodium Nitrite / Acid (e.g., HCl, H ₂ SO ₄ , p-TSA)	Inexpensive
	Generates HNO ₂ in situ
	Requires acidic conditions
	Can lead to side reactions

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Caption: Key characteristics of common nitrosating agents for organic synthesis.

Signaling Pathway of Nitrosation

The mechanism of nitrosation is highly dependent on the nitrosating agent and the pH of the reaction medium. Under acidic conditions, sodium nitrite is protonated to form nitrous acid (HNO₂), which exists in equilibrium with dinitrogen trioxide (N₂O₃), a potent nitrosating agent. The active electrophile, the nitrosonium ion (NO⁺), is then attacked by the nucleophilic amine. Alkyl nitrites can also act as sources of the nitrosonium ion.



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